3-(Benzyloxy)-2-nitrobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzyloxy)-2-nitrobenzaldehyde is an organic compound with the molecular formula C14H11NO4. It is a derivative of benzaldehyde, where the benzene ring is substituted with a benzyloxy group at the 3-position and a nitro group at the 2-position. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2-nitrobenzaldehyde can be achieved through several methods. One common approach involves the nitration of 3-(benzyloxy)benzaldehyde. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2-position of the benzene ring .
Another method involves the protection of 2-nitrobenzaldehyde with a benzyl group. This can be done using benzyl bromide in the presence of a base such as potassium carbonate in an appropriate solvent like acetone. The reaction proceeds via nucleophilic substitution to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Benzyloxy)-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Sodium methoxide (NaOCH3) or other strong nucleophiles.
Major Products Formed
Reduction: 3-(Benzyloxy)-2-aminobenzaldehyde.
Oxidation: 3-(Benzyloxy)-2-nitrobenzoic acid.
Substitution: 3-(Methoxy)-2-nitrobenzaldehyde.
Wissenschaftliche Forschungsanwendungen
3-(Benzyloxy)-2-nitrobenzaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(Benzyloxy)-2-nitrobenzaldehyde depends on its specific application. In biochemical studies, the compound may act as an inhibitor or substrate for certain enzymes. For example, the nitro group can undergo reduction to form reactive intermediates that interact with enzyme active sites, leading to inhibition or modification of enzyme activity . The benzyloxy group can also influence the compound’s binding affinity and specificity for molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Benzyloxy)benzaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitrobenzaldehyde: Lacks the benzyloxy group, which affects its solubility and reactivity.
4-(Benzyloxy)-2-nitrobenzaldehyde: Similar structure but with the benzyloxy group at the 4-position, leading to different reactivity and applications.
Uniqueness
3-(Benzyloxy)-2-nitrobenzaldehyde is unique due to the presence of both the benzyloxy and nitro groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for versatile applications in organic synthesis and research, making it a valuable compound in various fields .
Eigenschaften
Molekularformel |
C14H11NO4 |
---|---|
Molekulargewicht |
257.24 g/mol |
IUPAC-Name |
2-nitro-3-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C14H11NO4/c16-9-12-7-4-8-13(14(12)15(17)18)19-10-11-5-2-1-3-6-11/h1-9H,10H2 |
InChI-Schlüssel |
ZTUGKDLDLASBJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2[N+](=O)[O-])C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.